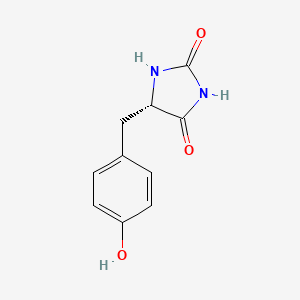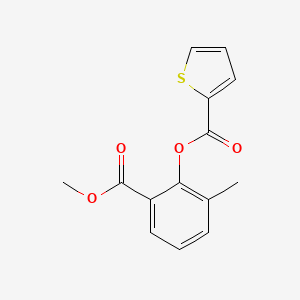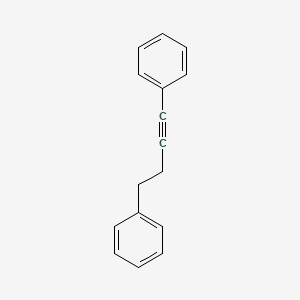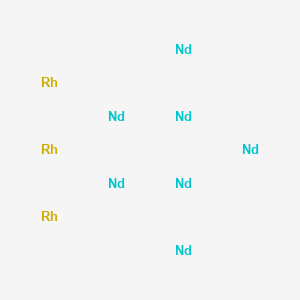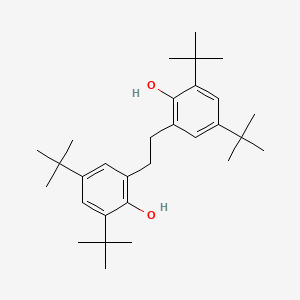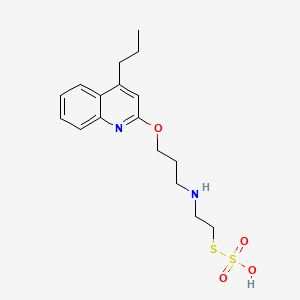
S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a quinoline moiety, a propyl group, and a thiosulfate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and aluminum chloride as a catalyst.
Formation of the Thiosulfate Ester: The final step involves the reaction of the quinoline derivative with thiosulfuric acid to form the thiosulfate ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Drug Development: The compound’s quinoline moiety makes it a candidate for the development of antimalarial drugs or other therapeutic agents.
Biochemical Research: It can be used as a probe to study enzyme interactions or as a building block in the synthesis of biologically active molecules.
Industry:
Agriculture: The compound can be used in the formulation of pesticides or herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiosulfate ester can undergo hydrolysis, releasing reactive sulfur species that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are used as antimalarial agents.
Thiosulfate Esters: Compounds like sodium thiosulfate are used in various industrial applications, including photography and water treatment.
Uniqueness:
Combination of Functional Groups: The unique combination of a quinoline moiety, a propyl group, and a thiosulfate ester in a single molecule provides distinct chemical and biological properties.
Propriétés
Numéro CAS |
41287-38-1 |
|---|---|
Formule moléculaire |
C17H24N2O4S2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
4-propyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C17H24N2O4S2/c1-2-6-14-13-17(19-16-8-4-3-7-15(14)16)23-11-5-9-18-10-12-24-25(20,21)22/h3-4,7-8,13,18H,2,5-6,9-12H2,1H3,(H,20,21,22) |
Clé InChI |
UCIDKFGCIPMMOX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC2=CC=CC=C21)OCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



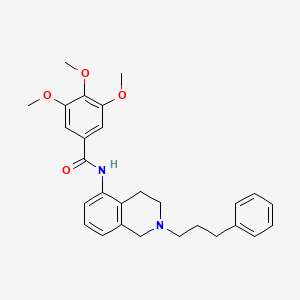
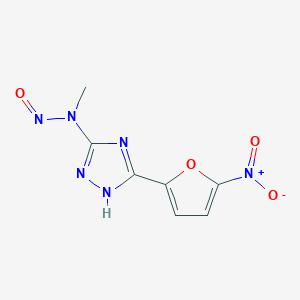
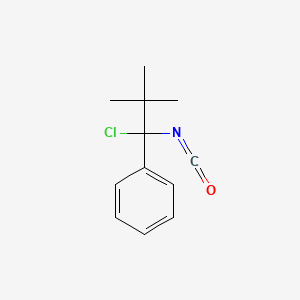
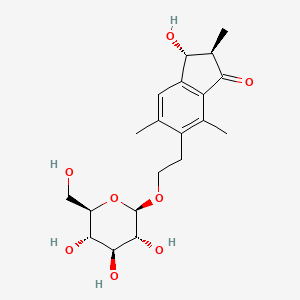
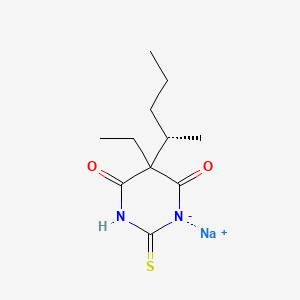
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
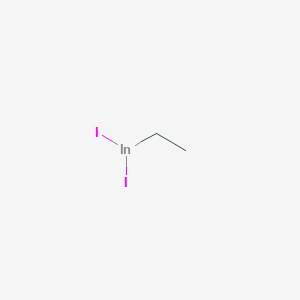
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
